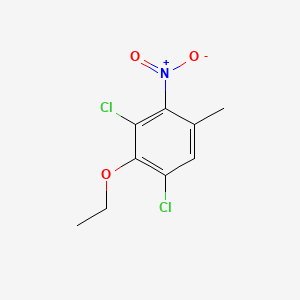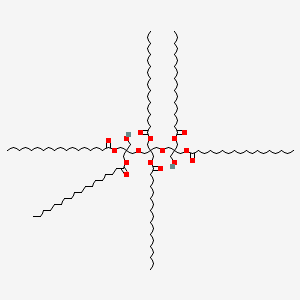
1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester is a chemical compound with the molecular formula C24H52O7P2 and a molecular weight of 514.61 g/mol . This compound contains a total of 84 atoms, including 52 hydrogen atoms, 24 carbon atoms, 6 oxygen atoms, and 2 phosphorus atoms . It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester typically involves the reaction of octylphosphonic acid with dibutyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as distillation or crystallization to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octylphosphonic acid: A related compound with similar structural features but different functional groups.
Dibutyl phosphite: Another related compound used in the synthesis of phosphonic acid esters.
Uniqueness
1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
74038-39-4 |
|---|---|
Formule moléculaire |
C24H52O7P2 |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
dibutyl 1-dibutoxyphosphoryloctyl phosphate |
InChI |
InChI=1S/C24H52O7P2/c1-6-11-16-17-18-19-24(32(25,27-20-12-7-2)28-21-13-8-3)31-33(26,29-22-14-9-4)30-23-15-10-5/h24H,6-23H2,1-5H3 |
Clé InChI |
QNOZMWDCWIPPNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(OP(=O)(OCCCC)OCCCC)P(=O)(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


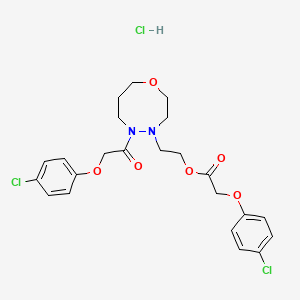
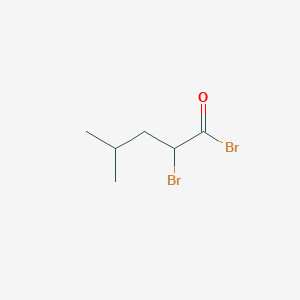
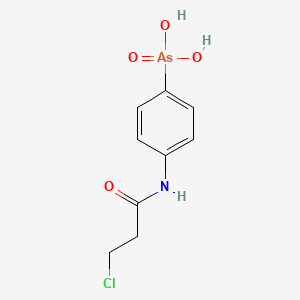

![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
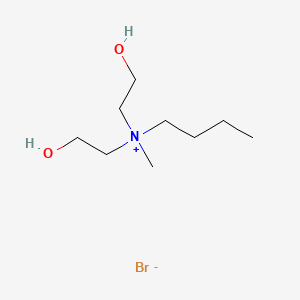
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
